

Atto 390 NHS Ester: A Technical Guide to Photostability and Photobleaching

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Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the photophysical properties, photostability, and experimental considerations for the use of **Atto 390 NHS ester**, a blue-emitting fluorescent dye. Designed for researchers, scientists, and professionals in drug development, this document details the dye's core characteristics, offers standardized protocols for its application and evaluation, and presents visual workflows to facilitate experimental design.

Core Photophysical and Photochemical Properties

Atto 390 is a fluorescent label belonging to the coumarin dye family. It is characterized by a high fluorescence quantum yield and good photostability, making it a suitable candidate for various fluorescence-based applications.^{[1][2]} The N-hydroxysuccinimide (NHS) ester functional group allows for the covalent labeling of primary and secondary amines in biomolecules, such as proteins and antibodies.

The selection of a fluorophore is a critical step in the design of fluorescence-based assays, with quantum yield and photostability being key performance indicators. The quantum yield reflects the efficiency of converting absorbed light into emitted fluorescence, while photostability indicates the dye's resistance to photochemical destruction under illumination.

Table 1: Quantitative Properties of Atto 390

Property	Value	Source(s)
Excitation Maximum (λ_{ex})	390 nm	[1]
Emission Maximum (λ_{em})	479 nm	[1]
Molar Extinction Coefficient (ϵ)	24,000 M ⁻¹ cm ⁻¹	[1]
Fluorescence Quantum Yield (Φ_f)	0.90	
Fluorescence Lifetime (τ_{fl})	5.0 ns	
Photobleaching Quantum Yield (Φ_b)	Data not readily available; Coumarin dyes range from 1.5 x 10 ⁻⁴ to 3.4 x 10 ⁻⁴	

Photobleaching: The Irreversible Loss of Fluorescence

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light. This phenomenon can significantly impact the quality and quantitative accuracy of fluorescence microscopy and other fluorescence-based assays. The rate of photobleaching is influenced by several factors, including the intensity and wavelength of the excitation light, and the local chemical environment. For coumarin dyes, photobleaching can occur through a two-step photolysis process, particularly under high-intensity illumination.

Understanding the photobleaching characteristics of a dye is crucial for designing experiments that require prolonged or repeated light exposure. While Atto 390 is described as having "good photostability," quantitative data, such as a photobleaching quantum yield, is not consistently reported in the literature. However, studies on other coumarin derivatives provide an estimated range for this value.

Experimental Protocols

Protocol for Measuring Photobleaching Rate via Time-Lapse Microscopy

This protocol outlines a standardized method to quantify the photobleaching rate of Atto 390-labeled biomolecules using a confocal or widefield fluorescence microscope.

1. Sample Preparation:

- Prepare the Atto 390-labeled sample of interest (e.g., antibody-conjugated) and mount it on a microscope slide. To assess the intrinsic photostability of the fluorophore, use a mounting medium without antifade reagents.

2. Microscopy Setup and Image Acquisition:

- Use a fluorescence microscope equipped with a suitable light source (e.g., 405 nm laser line) and filter sets for Atto 390.
- Set and maintain constant imaging parameters for all experiments, including excitation wavelength and intensity.
- Define a region of interest (ROI) containing the fluorescent sample.
- Acquire a time-lapse series of images with continuous illumination, ensuring the time interval is sufficient to capture the fluorescence decay.

3. Data Analysis:

- Measure the mean fluorescence intensity within the ROI for each image in the time series.
- Correct for background fluorescence by subtracting the mean intensity of a background region from the mean intensity of the ROI at each time point.
- Normalize the fluorescence intensity at each time point to the initial intensity.
- Plot the normalized fluorescence intensity as a function of time to generate a photobleaching decay curve.
- Determine the photobleaching half-life ($t_{1/2}$), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. This can be read directly from the decay curve or calculated by fitting the curve to an exponential decay function.

Protocol for Immunofluorescent Staining of Cell Surface Proteins

This protocol provides a general procedure for using **Atto 390 NHS ester**-labeled primary antibodies to detect cell surface proteins on adherent cells.

1. Cell Preparation:

- Grow adherent cells on sterile glass coverslips in a culture dish to the desired confluency.
- Wash the cells twice with phosphate-buffered saline (PBS).

2. Fixation:

- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash the cells three times with PBS for 5 minutes each.

3. Blocking:

- Incubate the cells with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes at room temperature to reduce non-specific antibody binding.

4. Primary Antibody Staining:

- Dilute the Atto 390-labeled primary antibody to its optimal concentration in the blocking buffer.
- Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Wash the cells three times with PBS for 5 minutes each, protected from light.

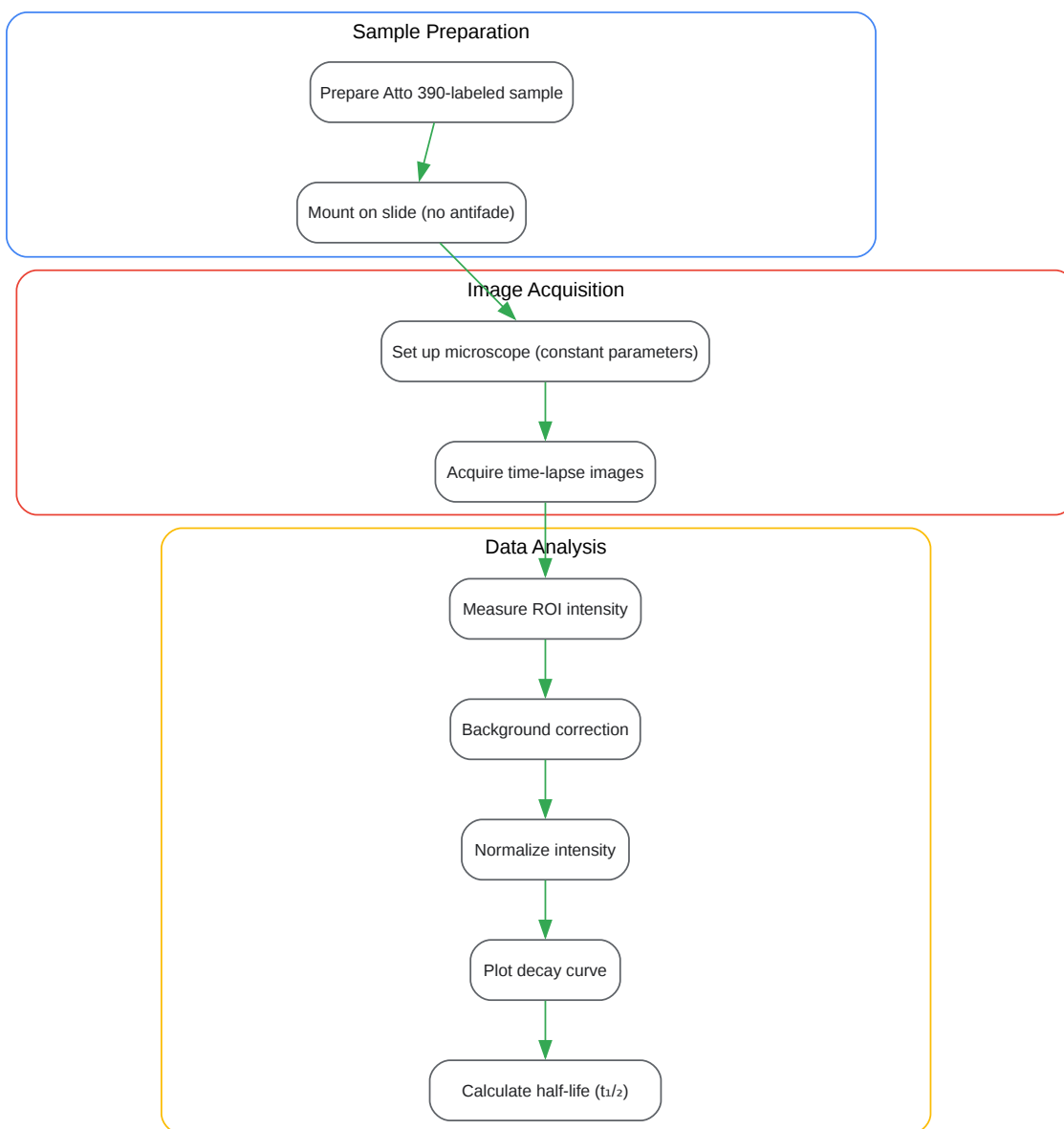
5. Mounting and Imaging:

- Mount the coverslips onto microscope slides using an antifade mounting medium.

- Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for Atto 390.

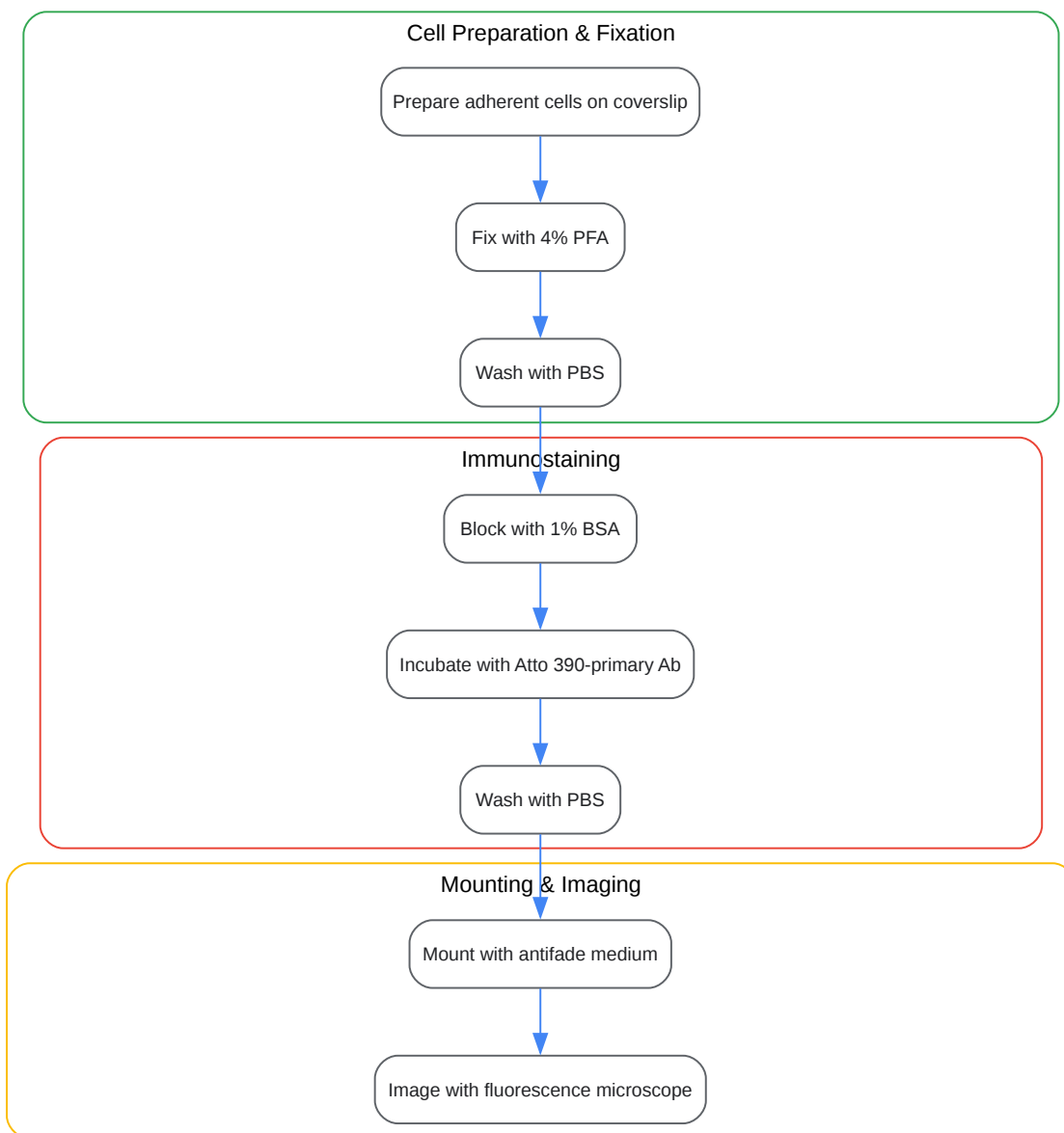
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate key workflows.



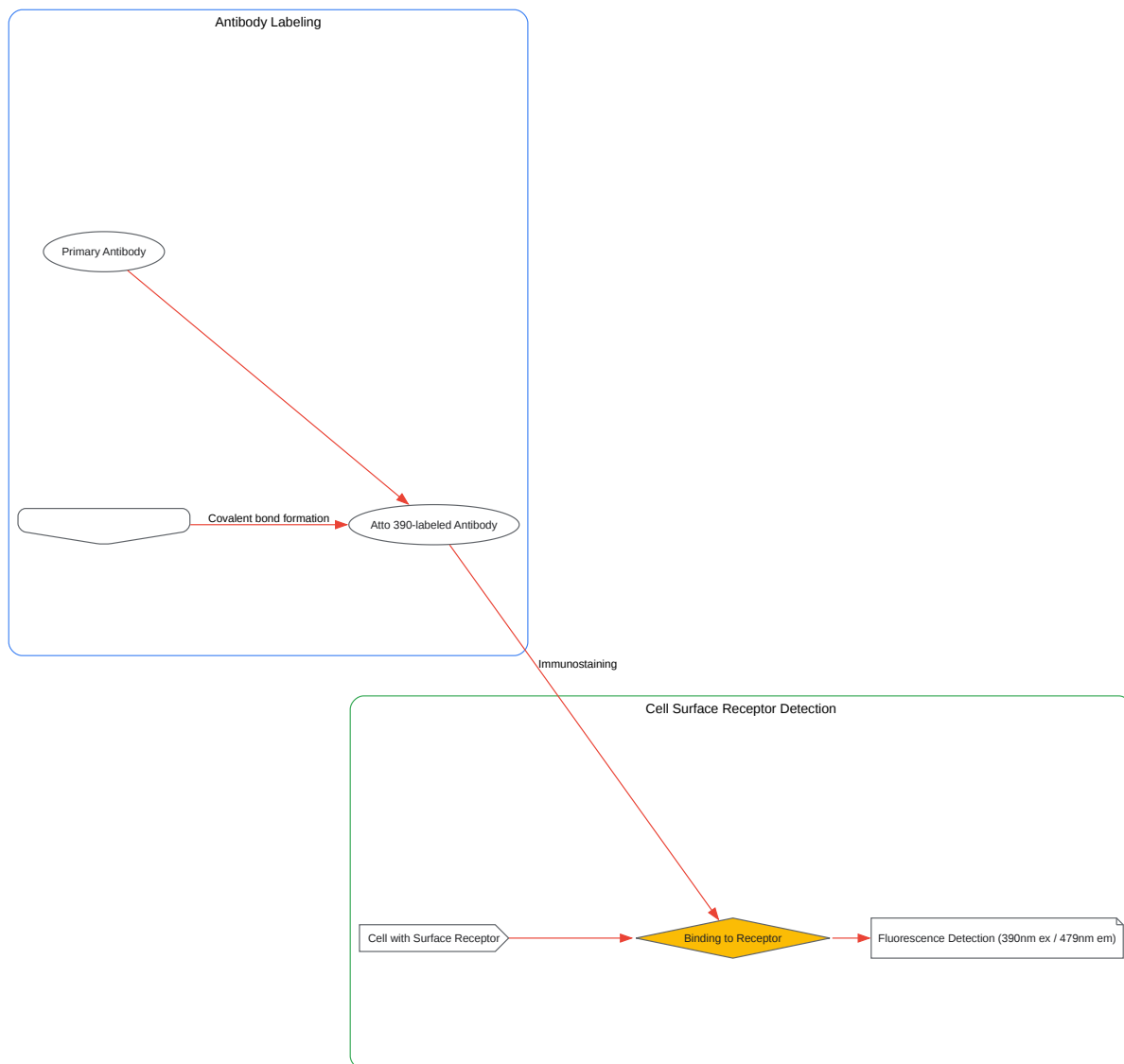
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Workflow for measuring fluorophore photostability.



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Workflow for immunofluorescent cell staining.



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Process of antibody labeling and cell surface detection.

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References

- 1. benchchem.com [benchchem.com]
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